molecular formula C6H13ClN2O B8588056 3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

Cat. No.: B8588056
M. Wt: 164.63 g/mol
InChI Key: LKDSUPMJUUNLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

3-amino-5,5-dimethylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(7)5(9)8-6;/h4H,3,7H2,1-2H3,(H,8,9);1H

InChI Key

LKDSUPMJUUNLPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)N1)N)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate (which may be prepared as described in Description 36) (1307 mg, 5.73 mmol) in DCM (5 mL) was added 4 M HCl in dioxane (2.86 mL, 11.45 mmol). The solution (which immediately started to evolve gas) was stirred at room temperature over 1 hour. The reaction mixture heavily precipitated. It was diluted with ether (approximately 50 mL) and the solid filtered under vacuum, washed with ether and dried in the vacuum oven to afford 3-amino-5,5-dimethyl-pyrrolidin-2-one hydrochloride (D37) (917 mg, 5.5701 mmol, 97.3% yield) as a white solid;
Name
tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate
Quantity
1307 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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